5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiadiazole ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
The synthesis of N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE involves multiple steps, including the formation of the pyrazole and thiadiazole rings, followed by their coupling. The synthetic routes typically involve:
Formation of Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones or other suitable precursors.
Formation of Thiadiazole Ring: This can be synthesized through cyclization reactions involving thiosemicarbazides and carbon disulfide or other suitable reagents.
Coupling Reactions: The final step involves coupling the pyrazole and thiadiazole rings through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE can be compared with other similar compounds, such as:
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1-Methyl-2,4,5-trinitroimidazole: Another heterocyclic compound with different ring structures and substituents.
The uniqueness of N-{5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-1,3,4-THIADIAZOL-2-YL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE lies in its specific combination of pyrazole and thiadiazole rings, along with its unique substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20Cl2FN7S |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
5-[1-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-2-yl]-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C20H20Cl2FN7S/c1-11(9-30-13(3)18(22)12(2)27-30)19-25-26-20(31-19)24-17-7-8-29(28-17)10-14-15(21)5-4-6-16(14)23/h4-8,11H,9-10H2,1-3H3,(H,24,26,28) |
InChI Key |
NLIJUHDWGGBMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)C)Cl |
Origin of Product |
United States |
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